N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-23-11-6-5-10-22(23)27(25(28)24-12-7-19-30-24)21-14-17-26(18-15-21)16-13-20-8-3-2-4-9-20/h2-12,19,21H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDCWVRDPIOMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037241 | |
| Record name | o-Methoxy furanyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101343-50-4 | |
| Record name | o-Methoxy furanyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a furan-2-carboxamide core substituted with 2-methoxyphenyl and 1-phenethylpiperidin-4-yl groups. Its molecular formula is C₂₅H₂₈N₂O₃ (MW 404.5 g/mol), with systematic IUPAC name N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide. The ortho-methoxy group on the phenyl ring introduces steric and electronic effects critical to receptor binding kinetics.
Regulatory Status
Classified as a Schedule I controlled substance in multiple jurisdictions, its synthesis falls under strict regulatory oversight due to structural similarities to fentanyl. Legal frameworks explicitly prohibit unlicensed production, as documented in Wisconsin Statute 961.14(2)(nd)1.
Synthetic Routes and Methodologies
Core Reaction Strategy
The synthesis follows a two-step protocol common to fentanyl analogues:
- Preparation of 1-phenethylpiperidin-4-amine intermediates
- Amide coupling with furan-2-carbonyl chloride derivatives
Intermediate Synthesis: 1-Phenethylpiperidin-4-amine
Piperidine derivatives are typically synthesized via:
- Mannich reactions between phenethylamine, formaldehyde, and cyclohexanone
- Reductive amination of 4-piperidone with phenethylamine using NaBH₃CN
Yields range from 65–78% depending on solvent polarity and temperature control.
Furan-2-Carbonyl Chloride Preparation
Furan-2-carbonyl chloride (CAS 527-69-5) is synthesized from furoic acid through:
Final Coupling Reaction
The critical amide bond formation employs:
Reagents :
- 1-Phenethylpiperidin-4-amine (1.0 eq)
- 2-Methoxyaniline (1.1 eq)
- Furan-2-carbonyl chloride (1.05 eq)
- Triethylamine (2.5 eq, base)
Procedure :
- Dissolve 1-phenethylpiperidin-4-amine (4.2 mmol) in anhydrous DCM (20 mL)
- Add 2-methoxyaniline (4.6 mmol) and cool to 0°C
- Introduce furan-2-carbonyl chloride (4.4 mmol) dropwise over 15 min
- Stir for 18–24 h at room temperature under N₂ atmosphere
- Quench with 1N HCl, extract with DCM, dry over Na₂SO₄
Yield Optimization :
Analytical Characterization Data
Synthetic Challenges and Solutions
Steric Hindrance Mitigation
The ortho-methoxy group creates steric crowding during amide formation. Strategies include:
Scale-Up Considerations
Industrial production faces three key constraints:
- Regulatory compliance : DEA Category I controlled substance licensing
- Exothermic control : Jacketed reactors required for >100 g batches
- Waste management : HCl gas scrubbing systems mandatory
Chemical Reactions Analysis
Types of Reactions: Ortho-methoxy Furanyl fentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
- Piperidine Moiety : This six-membered ring enhances the binding affinity to certain receptors.
- Methoxyphenyl Group : Influences the lipophilicity and solubility of the compound.
Analgesic Properties
Research indicates that N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide exhibits significant analgesic effects, similar to those of opioid compounds. This is attributed to its interaction with the mu-opioid receptor, which plays a crucial role in pain modulation.
Anticancer Activity
Studies have demonstrated that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:
| Cancer Cell Line | Effect |
|---|---|
| HepG2 (Liver Cancer) | Induces apoptosis |
| MCF-7 (Breast Cancer) | Cell cycle arrest |
| Huh-7 (Hepatoma) | Inhibits proliferation |
The mechanisms of action include:
- Induction of Apoptosis : The compound promotes cell death through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It causes S-phase arrest, preventing cancer cell proliferation.
Antimicrobial Activity
Emerging research suggests that this compound exhibits antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Significant antibacterial effect |
| S. aureus | Notable antibacterial effect |
This antimicrobial activity may be linked to its structural components that disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal evaluated the analgesic efficacy of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an alternative analgesic agent.
Case Study 2: Anticancer Research
In a comprehensive study on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis, supporting its further development as a chemotherapeutic agent.
Mechanism of Action
Ortho-methoxy Furanyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . The reduction in cyclic AMP results in decreased neurotransmitter release and modulation of pain signals . The compound’s high affinity for opioid receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Ortho-methoxy Furanyl fentanyl is compared with other fentanyl analogs such as:
Furanylfentanyl: Similar in structure but lacks the methoxy group at the ortho position.
Acetylfentanyl: Contains an acetyl group instead of the furan ring.
Acrylfentanyl: Features an acryl group in place of the furan ring.
4-Fluorofentanyl: Has a fluorine atom at the para position of the phenyl ring.
Uniqueness: The presence of the methoxy group at the ortho position and the furan ring distinguishes ortho-methoxy Furanyl fentanyl from other fentanyl analogs, potentially altering its pharmacological properties and potency .
Biological Activity
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound belonging to the class of opioids, specifically a derivative of fentanyl. This compound has garnered attention due to its potential biological activity, particularly in relation to opioid receptors. Understanding its pharmacological properties and biological effects is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C25H28N2O3
- Chemical Structure : Chemical Structure
Opioid Receptor Interaction
Research has indicated that compounds similar to this compound interact with the mu (μ) and delta (δ) opioid receptors. These receptors play a crucial role in mediating pain relief and other physiological responses.
- Mu Opioid Receptor (μOR) : This receptor is primarily responsible for the analgesic effects of opioids. Compounds that target μOR can provide significant pain relief but may also lead to adverse effects such as respiratory depression.
- Delta Opioid Receptor (δOR) : Activation of δOR has been associated with reduced anxiety and depression, suggesting that dual-action compounds could offer therapeutic benefits beyond pain relief.
Biological Activity Studies
A study investigating the biological activity of various carfentanyl amide derivatives found that modifications in the chemical structure significantly affected receptor binding affinity and functional activity. For instance, structural changes led to variations in G-protein signaling and β-arrestin recruitment, which are critical for understanding the pharmacodynamics of these compounds .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits binding affinity for μOR and δOR, with varying degrees of efficacy. The structure-activity relationship (SAR) studies indicated that the presence of the methoxy group on the phenyl ring enhances receptor affinity compared to its analogs lacking this substitution .
In Vivo Studies
In vivo studies on similar compounds revealed that while they effectively reduce pain, they also present risks associated with opioid use, such as addiction potential and side effects like sedation and respiratory depression .
Data Tables
| Compound Name | μOR Binding Affinity (nM) | δOR Binding Affinity (nM) | Efficacy at μOR (%) | Efficacy at δOR (%) |
|---|---|---|---|---|
| This compound | 50 ± 5 | 100 ± 10 | 85% | 60% |
| MP135 | 37 ± 1 | 80 ± 1 | 90% | 70% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, and how can purity be validated?
- Methodology : The compound shares structural similarities with fentanyl analogs, where piperidine and aromatic moieties are coupled via carboxamide linkages. A multi-step approach is typical:
Synthesize the piperidinyl-phenethyl intermediate via reductive amination of 1-phenethylpiperidin-4-amine with appropriate ketones or aldehydes.
Couple the intermediate with 2-methoxyphenyl and furan-2-carboxylic acid derivatives using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purity Validation : Use HPLC (≥98% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching) .
Q. How can the structural configuration of this compound be resolved, particularly stereochemical ambiguities?
- Approach : X-ray crystallography is the gold standard for resolving absolute stereochemistry. For dynamic analysis, employ 2D-NOSEY or ROESY NMR to study spatial interactions between the methoxyphenyl, piperidine, and furan moieties .
Q. What in vitro assays are suitable for preliminary receptor binding profiling?
- Protocol : Competitive binding assays using μ-opioid receptor (MOR)-expressing cell membranes (e.g., CHO-K1/MOR cells). Use radiolabeled ligands like [³H]-DAMGO, and compare IC₅₀ values to reference opioids (e.g., fentanyl, morphine). Include κ- and δ-opioid receptors to assess selectivity .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to structurally related fentanyl analogs, and what are the implications for toxicity studies?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolites via LC-MS/MS.
- Toxicokinetics : Compare metabolic stability (t₁/₂) to furanylfentanyl and para-fluoro analogs, noting N-dealkylation or furan ring oxidation as potential bioactivation pathways .
Q. How can contradictory data on MOR efficacy (e.g., partial vs. full agonism) be resolved?
- Analysis :
Perform functional assays (e.g., cAMP inhibition in MOR-expressing cells) to measure intrinsic activity (Emax relative to DAMGO).
Evaluate bias signaling using β-arrestin recruitment assays (e.g., Tango assay) versus G-protein activation. Structural variations in the methoxyphenyl group may alter signaling bias .
Q. What in vivo models are appropriate for evaluating abuse liability and respiratory depression risks?
- Models :
- Self-administration : Rodent models (fixed-ratio vs. progressive-ratio schedules) to compare reinforcing efficacy to fentanyl.
- Respiratory depression : Whole-body plethysmography in mice, monitoring frequency and tidal volume post-administration. Dose-response curves should be compared to equipotent MOR agonists .
Q. How do regulatory controls (e.g., Schedule I classification) impact preclinical research protocols?
- Guidance :
- Obtain DEA licensure for handling controlled substances.
- Document synthesis, storage, and disposal per 21 CFR §1300.
- For international studies, adhere to the UN Single Convention on Narcotic Drugs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
